molecular formula C18H29N3 B246973 3,5-dimethyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine

3,5-dimethyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine

Cat. No.: B246973
M. Wt: 287.4 g/mol
InChI Key: WSHXXAJVMARHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine is a complex organic compound with a molecular formula of C18H31N3 It is known for its unique structure, which includes a bipiperidine core with a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Pyridinylmethyl)-4,1’-bipiperidine: Lacks the dimethyl substituents, which may affect its reactivity and binding properties.

    3’,5’-Dimethyl-1-(2-pyridinylmethyl)-4,1’-bipiperidine: Similar structure but with a different position of the pyridinylmethyl group, potentially altering its chemical and biological properties.

Uniqueness

3’,5’-Dimethyl-1-(3-pyridinylmethyl)-4,1’-bipiperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

3-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine

InChI

InChI=1S/C18H29N3/c1-15-10-16(2)13-21(12-15)18-5-8-20(9-6-18)14-17-4-3-7-19-11-17/h3-4,7,11,15-16,18H,5-6,8-10,12-14H2,1-2H3

InChI Key

WSHXXAJVMARHCF-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.